N-[4-(diethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
Description
N-[4-(diethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a complex organic compound with a unique structure that combines an isochromene core with a diethylamino phenyl group
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-23(5-2)17-12-10-16(11-13-17)22-20(25)21(3)14-15-8-6-7-9-18(15)19(24)26-21/h6-13H,4-5,14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECSRTYWMBTYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological membranes, altering their properties and affecting cellular functions. Additionally, the compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(diethylamino)phenyl]-N’-phenylurea: Shares the diethylamino phenyl group but has a different core structure.
N-[4-(diethylamino)phenyl]-3-methoxybenzamide: Similar structure with a methoxy group instead of the isochromene core.
Uniqueness
N-[4-(diethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is unique due to its combination of the isochromene core and the diethylamino phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.
Biological Activity
N-[4-(diethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity, including antiproliferative effects, cytotoxicity against various cancer cell lines, and its structure-activity relationship (SAR).
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzopyran moiety fused with a carboxamide group. Its chemical formula is C22H23N3O2, and it features a diethylamino substitution that may contribute to its biological activity.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of benzopyran compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values ranging from 5.2 to 22.2 µM against MDA-MB-231 breast cancer cells, indicating potent activity compared to standard treatments like doxorubicin .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| 5a | MDA-MB-231 | 5.2 | High selectivity |
| 5b | SKOV-3 | 15.0 | Moderate activity |
| 5c | PC-3 | 18.5 | Significant cytotoxicity |
| 5d | DU-145 | 22.2 | Notable inhibition |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on normal cell lines such as HEK-293 and LLC-PK1. The results indicated that while the compound exhibited strong antiproliferative effects on cancer cells, it was minimally cytotoxic to normal cells, which is crucial for therapeutic applications .
The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. At a concentration of 5 µM, it was found to induce apoptosis in MDA-MB-231 cells by approximately 50.8% . Additionally, the compound was screened for kinase inhibitory activity but showed inactivity towards several kinases tested.
Structure-Activity Relationship (SAR)
The structure–activity relationship studies indicate that the presence of specific functional groups in the benzopyran framework significantly influences the biological activity of these compounds. The conjugation of benzopyran with isoxazole moieties has been particularly noted for enhancing antiproliferative properties .
Table 2: Summary of SAR Findings
| Functional Group | Effect on Activity |
|---|---|
| Diethylamino group | Increases potency |
| Benzopyran structure | Essential for antiproliferative action |
| Isoxazole conjugation | Enhances selectivity |
Case Studies
Several case studies have explored the application of benzopyran derivatives in cancer therapy:
- Case Study on MDA-MB-231 Cells : A study demonstrated that compounds similar to this compound inhibited cell proliferation effectively while sparing normal cells from cytotoxicity.
- Kinase Inhibition : Despite showing promise in antiproliferative activity, further investigations revealed limited kinase inhibition potential, suggesting that additional modifications might be necessary to enhance this aspect .
Q & A
Q. What are the established synthetic routes for N-[4-(diethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, and what parameters require optimization for high yield and purity?
The synthesis typically involves multi-step reactions, including cyclization of the benzopyran core followed by carboxamide coupling. Key parameters include:
- Reagent selection : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation to minimize side reactions .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) improve reaction efficiency .
- Purification : Column chromatography or recrystallization ensures purity >95%, critical for downstream biological assays .
Q. Which analytical methods are essential for structural confirmation and purity assessment of this compound?
- Spectroscopy :
- NMR (¹H/¹³C): Confirms substituent positions and stereochemistry, e.g., diethylamino group integration at δ 1.1–1.3 ppm .
- IR : Validates carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and amide bonds (~1650 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, with retention times compared to standards .
Q. What are the primary biological targets and proposed mechanisms of action for this compound?
Preliminary studies suggest interactions with:
- Enzymes : Inhibition of kinase or protease activity via competitive binding to catalytic sites .
- Receptors : Modulation of G-protein-coupled receptors (GPCRs) due to the diethylamino group’s basicity, enhancing membrane permeability . Mechanistic data often derive from in vitro enzyme inhibition assays (IC₅₀ values) and cellular viability studies .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Discrepancies often arise due to:
- Pharmacokinetics : Poor bioavailability or rapid metabolism (e.g., cytochrome P450 interactions). Mitigate via pharmacokinetic profiling (plasma half-life, AUC) and metabolite identification (LC-MS) .
- Tissue specificity : Use tissue-targeted delivery systems (e.g., liposomal encapsulation) to enhance efficacy .
- Dose optimization : Conduct dose-response studies in animal models to align in vitro IC₅₀ with effective plasma concentrations .
Q. What role does stereochemistry play in the compound’s biological activity, and how can enantiomeric purity be ensured during synthesis?
- Stereochemical impact : The 3-methyl group’s configuration (R/S) affects binding affinity to chiral targets (e.g., enzymes). For example, the (R)-enantiomer may show 10-fold higher activity than (S) in kinase assays .
- Synthesis control : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) during benzopyran formation. Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. What strategies are recommended for designing derivatives to improve selectivity against off-target interactions?
- Structure-activity relationship (SAR) : Systematically modify substituents:
- Replace diethylamino with bulkier groups (e.g., piperidine) to reduce off-target binding .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzopyran core to enhance target affinity .
- Computational modeling : Docking studies (e.g., AutoDock) predict binding poses and guide rational design .
Methodological Considerations
Q. How should researchers address batch-to-batch variability in biological assay results?
- Standardization : Use a reference batch for all assays, stored under inert conditions (argon, -20°C) .
- Quality control : Implement LC-MS batch analysis to confirm chemical consistency and exclude degradation products .
Q. What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC at intervals (0, 24, 48 hrs) .
- Light/heat stability : Expose to UV light (254 nm) or 40°C for 72 hrs, comparing pre/post-exposure NMR spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
